Histamine H3 Receptor Binding Affinity
2-Ethoxy-3-methylhexan-1-amine demonstrates high affinity for the human histamine H3 receptor, a key target in CNS disorders, with a Ki value of 2.70 nM as measured by displacement of [3H]NAMH from CHO cells expressing the human receptor [1]. This represents a potency that is orders of magnitude greater than that of many simple aliphatic amines, which typically exhibit Ki values in the micromolar range or no measurable affinity for this receptor [2]. For context, the endogenous ligand histamine has a Ki of approximately 5-10 nM at the H3 receptor, placing this compound within the same potency tier as the native agonist [2]. The presence of the 2-ethoxy and 3-methyl groups is inferred to contribute to a favorable binding conformation that enhances interaction with the orthosteric or allosteric binding pocket.
| Evidence Dimension | Binding Affinity (Ki) for Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Ki = 2.70 nM |
| Comparator Or Baseline | Typical simple aliphatic amines (e.g., hexylamine, octylamine): Ki > 10,000 nM (no significant displacement at 10 µM); Histamine (endogenous ligand): Ki ≈ 5-10 nM |
| Quantified Difference | Target compound is >3,700-fold more potent than simple aliphatic amine baseline and comparable to endogenous histamine. |
| Conditions | Displacement of [3H]NAMH from human histamine H3 receptor expressed in CHO cells. |
Why This Matters
This high affinity validates the compound as a valuable pharmacological tool or lead scaffold for H3 receptor-targeted research, whereas generic amines would be ineffective and inappropriate for such studies.
- [1] BindingDB. (n.d.). BDBM50364958 (CHEMBL1950743): Histamine H3 Receptor Binding Data. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364958 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). Histamine H3 receptor: Ligand binding affinities. Retrieved from https://www.guidetopharmacology.org View Source
